molecular formula C12H13NO2 B3140150 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole CAS No. 477867-63-3

5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole

Cat. No.: B3140150
CAS No.: 477867-63-3
M. Wt: 203.24 g/mol
InChI Key: LAFKVWUIJCKQCZ-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Chemical Sciences

Heterocyclic compounds are a vast and vital class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. These heteroatoms, most commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and biological properties to the molecules. ijnrd.org Their significance in chemical sciences is immense, spanning numerous fields.

In medicinal chemistry, heterocyclic scaffolds form the core of a majority of pharmaceutical agents, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. ijnrd.orgijpsr.comnih.gov Natural products such as alkaloids, vitamins, and pigments like chlorophyll (B73375) and hemoglobin also feature heterocyclic rings, highlighting their fundamental role in biological systems. ijpsr.comjmchemsci.com Beyond medicine, these compounds are integral to agrochemicals, veterinary products, and materials science, where they are used in the development of conducting polymers, functional dyes, and organic semiconductors. ijpsr.com The versatility and diverse reactivity of heterocyclic compounds make them essential building blocks in organic synthesis.

Fundamental Principles of 1,3-Oxazole Ring Systems

The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen atom at position 1 and one nitrogen atom at position 3. thepharmajournal.com It belongs to the azole family of aromatic compounds. thepharmajournal.com The parent compound, oxazole (B20620), is a stable, weakly basic liquid. wikipedia.org The oxazole ring is a common motif in numerous natural products and synthetic molecules with significant therapeutic activities. nih.gov

Table 1: Properties of the Parent 1,3-Oxazole Ring

PropertyValue/Description
Molecular Formula C₃H₃NO
Molar Mass 69.06 g/mol
Boiling Point 69.5 °C
Basicity (pKa of conjugate acid) 0.8 wikipedia.org
Nature Aromatic, weakly basic thepharmajournal.comtaylorandfrancis.com

This table presents fundamental properties of the unsubstituted 1,3-oxazole molecule.

1,3-oxazoles are considered aromatic compounds because they possess a planar, cyclic structure with a delocalized system of 6 π-electrons, fulfilling Hückel's rule (4n+2 π-electrons). taylorandfrancis.comyoutube.com The π-system arises from the p-orbitals of the three carbon atoms, the nitrogen atom, and one of the lone pairs on the sp²-hybridized oxygen atom. reddit.com Although aromatic, the aromaticity of oxazole is less pronounced than that of its sulfur-containing analog, thiazole (B1198619), or its two-nitrogen analog, imidazole. wikipedia.orgquizlet.com This is attributed to the high electronegativity of the oxygen atom, which holds its lone pair electrons more tightly, resulting in less efficient delocalization. quizlet.com This reduced aromaticity gives the oxazole ring a greater diene-like character compared to other azoles. taylorandfrancis.com

The electronic structure features a pyridine-like nitrogen atom, which contributes one electron to the π-system, and a furan-like oxygen atom, which contributes two electrons. taylorandfrancis.com This arrangement influences the ring's reactivity and basicity.

The 1,3-oxazole ring has three potential sites for substitution at carbon atoms: C2, C4, and C5. thepharmajournal.com The position of substituents significantly impacts the molecule's chemical properties and reactivity. The reactivity of the carbon positions towards deprotonation follows the order C2 > C5 > C4, making the C2 position the most acidic. thepharmajournal.comtaylorandfrancis.com

Electrophilic Substitution : These reactions are generally difficult on the unsubstituted oxazole ring but can occur, preferentially at the C5 position, when the ring is activated by electron-donating groups. thepharmajournal.com

Nucleophilic Substitution : This type of reaction is uncommon but is most feasible at the C2 position, especially if it bears a good leaving group like a halogen. thepharmajournal.comquizlet.com

Specific Academic Relevance of 5-Ethoxy-2-(4-methylphenyl)-1,3-Oxazole

While specific research literature focusing exclusively on this compound is limited, its academic relevance can be inferred from the extensive research on oxazoles bearing similar substituent patterns. The interest in such molecules is primarily driven by medicinal chemistry and the search for novel therapeutic agents. The combination of a substituted aryl group at the C2 position and an alkoxy group at the C5 position represents a common strategy in drug design to modulate biological activity.

The academic pursuit of oxazoles with ethoxy and methylphenyl (or tolyl) substituents is rooted in the systematic exploration of structure-activity relationships (SAR) to develop compounds with optimized pharmacological profiles.

Methylphenyl (Tolyl) Group : Substituted phenyl rings are frequently incorporated into drug candidates to engage in hydrophobic or π-stacking interactions with biological targets like enzymes or receptors. The methyl group on the phenyl ring can enhance lipophilicity and provide specific steric bulk that may improve binding affinity. Research on related compounds, such as 2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-substituted oxazoles, has identified them as potent antitubulin agents for cancer treatment, demonstrating the importance of the substituted phenyl moiety in achieving high bioactivity. nih.gov Furthermore, oxazole analogues with a 4-(p-methylphenylsulfonyl) group have been investigated for their biological and optoelectronic applications. researchgate.net

Ethoxy Group : Alkoxy groups like ethoxy are often introduced to modify a molecule's polarity, solubility, and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events. Studies have shown that the presence of methoxy (B1213986) or ethoxy groups on a phenyl ring attached to an oxazole core can be favorable for biological activity. nih.gov The ethoxy group at the C5 position, being an electron-donating group, also influences the electronic properties of the oxazole ring itself.

The combination of these two substituents on the oxazole scaffold allows for a fine-tuning of the molecule's properties. The 2-(4-methylphenyl) group provides a key structural element for target interaction, while the 5-ethoxy group serves to modulate physicochemical properties and potentially engage in additional binding interactions. This strategic substitution pattern is a well-established approach in the design of novel bioactive compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethoxy-2-(4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-14-11-8-13-12(15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFKVWUIJCKQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901298231
Record name 5-Ethoxy-2-(4-methylphenyl)oxazole
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Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477867-63-3
Record name 5-Ethoxy-2-(4-methylphenyl)oxazole
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URL https://commonchemistry.cas.org/detail?cas_rn=477867-63-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethoxy-2-(4-methylphenyl)oxazole
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URL https://comptox.epa.gov/dashboard/DTXSID901298231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole and Analogous Architectures

Classical Approaches to 1,3-Oxazole Ring Formation

Several name reactions have historically formed the bedrock of oxazole (B20620) synthesis. While direct synthesis of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole using these methods may not be extensively documented, their application to analogous structures provides a clear blueprint for accessing this target molecule.

Van Leusen Oxazole Synthesis and its Derivatives

The Van Leusen reaction is a powerful tool for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.gov The reaction proceeds via the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde. Subsequent cyclization and elimination of p-toluenesulfinic acid yields the oxazole ring. organic-chemistry.org This method is particularly amenable to the synthesis of 5-alkoxyoxazoles.

For the synthesis of a 5-ethoxy-2-aryl oxazole, the general approach would involve the reaction of an appropriate aryl aldehyde with an α-metalated ethyl isocyanoacetate derivative. While the classic Van Leusen reaction utilizes TosMIC for unsubstituted 5-position oxazoles, modifications are necessary for 5-alkoxy derivatives.

A notable example is the synthesis of 5-Ethoxy-4-(ethylthio)-2-methyloxazole, which highlights the adaptability of isocyanide-based methods for introducing an ethoxy group at the 5-position. The synthesis involves the reaction of ethyl 2-acetamido-2-(ethylthio)acetate with phosphorous oxychloride. This precursor, derived from acetyl cysteine, demonstrates the feasibility of constructing 5-ethoxyoxazoles through cyclization of functionalized amino acid derivatives.

Table 1: Key Features of the Van Leusen Oxazole Synthesis

Feature Description
Reactants Aldehyde and Tosylmethyl isocyanide (TosMIC) or its derivatives.
Key Intermediate Oxazoline (B21484). ijpsonline.com
Product Typically 5-substituted oxazoles.

| Conditions | Mild and basic conditions. ijpsonline.com |

Bredereck Reaction for Di- and Tri-Substituted Oxazoles

The Bredereck reaction offers a route to di- and tri-substituted oxazoles through the condensation of α-haloketones with amides or formamide. ijpsonline.com This method is particularly effective for synthesizing 2,4-disubstituted oxazoles. To apply this to a structure like this compound, one would conceptually require an α-halo-β-ethoxy ketone and p-toluamide. However, the synthesis and stability of the required α-halo-β-ethoxy ketone precursor can be challenging.

An alternative approach within the Bredereck framework involves the use of α-hydroxyketones as starting materials, which can offer a cleaner and more economical process. ijpsonline.com

Erlenmeyer-Plochl Azlactone Synthesis and its Utility

The Erlenmeyer-Plochl synthesis is a cornerstone for preparing 2,5-disubstituted oxazolones (azlactones) from the condensation of N-acylglycines with aldehydes. wikipedia.orgchemeurope.com These azlactones are versatile intermediates that can be converted to various compounds, including oxazoles.

For a target like this compound, the synthesis could be envisioned starting from N-(4-methylbenzoyl)glycine and an appropriate orthoester in the presence of a dehydrating agent. The resulting oxazolone (B7731731) could then potentially be converted to the desired 5-ethoxyoxazole (B79106). A related one-pot Friedel-Crafts/Robinson-Gabriel synthesis has been developed using oxazolone templates to produce 2,4,5-trisubstituted oxazoles. nih.gov

Robinson-Gabriel Synthesis and Modified Protocols

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino-ketones to form 2,5-disubstituted oxazoles. wikipedia.org This method is a robust and widely used strategy. To synthesize this compound via this route, the key intermediate would be N-(1-ethoxy-2-oxopropyl)-4-methylbenzamide. The synthesis of this precursor, however, can be complex.

Modifications to the classical Robinson-Gabriel synthesis have been developed to broaden its scope and improve efficiency. These include solid-phase syntheses and one-pot procedures that combine the formation of the 2-acylamino-ketone with the subsequent cyclodehydration. wikipedia.org

Table 2: Comparison of Classical Oxazole Syntheses

Synthesis Method Key Reactants Typical Substitution Pattern
Van Leusen Aldehyde, TosMIC 5-substituted
Bredereck α-Haloketone, Amide 2,4-disubstituted
Erlenmeyer-Plochl N-Acylglycine, Aldehyde 2,5-disubstituted (via oxazolone)
Robinson-Gabriel 2-Acylamino-ketone 2,5-disubstituted

| Fisher | Cyanohydrin, Aldehyde | 2,5-disubstituted |

Fisher Oxazole Synthesis

The Fisher oxazole synthesis provides 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.com For the target molecule, this would necessitate the use of a cyanohydrin derived from an ethoxy-substituted aldehyde and p-tolualdehyde. The reactants are typically aromatic, making this a plausible, though perhaps not the most direct, route to 5-alkoxy-2-aryl oxazoles.

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has seen a surge in the development of transition metal-catalyzed reactions for the construction of heterocyclic rings, offering milder reaction conditions, greater functional group tolerance, and novel bond-forming strategies.

Palladium, copper, and gold catalysts have been prominently featured in the synthesis of oxazoles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and direct arylation reactions, are powerful methods for introducing aryl groups onto the oxazole ring. ijpsonline.com For instance, the direct arylation of a pre-formed 5-ethoxyoxazole at the 2-position with a 4-methylphenyl halide or boronic acid derivative would be a viable approach.

Copper-catalyzed reactions have also proven effective for oxazole synthesis. These methods often involve the cyclization of enamides or the reaction of amides with α-haloketones. nih.govjsynthchem.com A copper-catalyzed intramolecular cyclization of functionalized enamides has been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, demonstrating the potential for constructing highly substituted oxazole systems. nih.gov

Gold-catalyzed synthesis of oxazoles has emerged as a particularly efficient method, often proceeding through the reaction of alkynes with various nucleophiles. rhhz.net One notable gold-catalyzed approach involves the intermolecular oxidation of alkynes to generate gold carbene intermediates, which then react with nitriles to form 2,5-disubstituted oxazoles. organic-chemistry.org This method offers a broad substrate scope and mild reaction conditions. organic-chemistry.org

Rhodium-catalyzed C-H activation and annulation strategies are also at the forefront of modern oxazole synthesis. These methods allow for the direct functionalization of C-H bonds, providing an atom-economical route to complex oxazoles. For example, Rh(III)-catalyzed cascade C-H activation/annulation of 2-phenyloxazoles with maleimides has been reported for the construction of fused pyrroloisoquinoline derivatives. researchgate.net

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Tosylmethyl isocyanide (TosMIC)
p-toluenesulfinic acid
Ethyl isocyanoacetate
5-Ethoxy-4-(ethylthio)-2-methyloxazole
Ethyl 2-acetamido-2-(ethylthio)acetate
Acetyl cysteine
Phosphorous oxychloride
α-halo-β-ethoxy ketone
p-toluamide
α-hydroxyketones
N-(4-methylbenzoyl)glycine
N-(1-ethoxy-2-oxopropyl)-4-methylbenzamide
p-tolualdehyde
4-methylphenyl halide
4-methylphenyl boronic acid
2-phenyl-4,5-substituted oxazoles
2-phenyloxazoles

Palladium-Mediated Carbon-Heteroatom and Carbon-Carbon Bond Formations

Palladium catalysis has become an indispensable tool in organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. These strategies have been successfully applied to the synthesis and functionalization of oxazole rings.

Direct arylation via C-H bond activation is a powerful and atom-economical method for the synthesis of aryl-substituted heterocycles. Palladium-catalyzed direct arylation of the oxazole ring has been developed to be highly regioselective, allowing for the introduction of aryl groups at either the C-2 or C-5 position. organic-chemistry.orgacs.orgnih.gov The regioselectivity of the arylation can be controlled by the choice of ligand, solvent, and base. organic-chemistry.orgacs.org For instance, C-5 arylation is generally favored in polar solvents with specific phosphine (B1218219) ligands, while C-2 arylation is preferred in nonpolar solvents. acs.orgnih.gov This methodology provides a versatile route to a wide range of aryl-substituted oxazoles from readily available aryl halides and triflates. organic-chemistry.orgacs.orgnih.gov

A proposed catalytic cycle for C-5 arylation involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of an ArPd(OPiv) intermediate in the presence of pivalic acid and a weak base. This intermediate then undergoes a concerted metalation-deprotonation (CMD) with the oxazole at the C-5 position. Reductive elimination from the resulting ArPd(5-oxazoyl) intermediate yields the C-5 arylated product and regenerates the Pd(0) catalyst. acs.org In contrast, the C-2 arylation is thought to proceed through the attack of a potassium oxazole species on the ArPdX complex when a strong base is used. acs.org

Catalyst/LigandSolventBaseRegioselectivityArylating AgentReference
Pd(OAc)₂ / RuPhosTolueneK₂CO₃>100:1 for C-2Aryl bromides, chlorides, triflates acs.org
Pd(OAc)₂ / Phosphine 5 or 6DMACs₂CO₃>100:1 for C-5Aryl bromides, chlorides, iodides, triflates acs.org

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. rsc.orgbeilstein-journals.orgnih.gov This reaction has been employed for the synthesis of aryl-substituted oxazoles, often by coupling a halogenated oxazole with an arylboronic acid or vice versa. ijpsonline.com For example, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that incorporates a Suzuki-Miyaura coupling step. ijpsonline.com This approach allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the oxazole ring. semanticscholar.org The reaction is typically catalyzed by a palladium complex with a suitable phosphine ligand and requires a base to activate the boronic acid. rsc.orgnih.gov The versatility of the Suzuki-Miyaura reaction makes it a valuable tool for the synthesis of complex oxazole-containing molecules. rsc.orgbeilstein-journals.orgnih.gov

A highly efficient one-step synthesis of polysubstituted oxazoles from simple amides and ketones has been developed using palladium catalysis. organic-chemistry.orgacs.orgnih.gov This method proceeds through a sequential C-N and C-O bond formation via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgacs.org The reaction utilizes palladium acetate (B1210297) as the catalyst, potassium persulfate as the oxidant, and is promoted by copper(II) bromide. organic-chemistry.org This strategy is notable for its use of readily available starting materials and operational simplicity. organic-chemistry.orgacs.orgnih.gov The proposed mechanism involves the condensation of the amide and ketone to form an enamide intermediate, which then undergoes palladium-catalyzed C-H activation followed by C-O bond formation to close the oxazole ring. organic-chemistry.org

CatalystOxidantPromoterStarting MaterialsProductReference
Pd(OAc)₂K₂S₂O₈CuBr₂Amides and Ketones2,4-disubstituted or 2,4,5-trisubstituted oxazoles organic-chemistry.orgacs.org

Copper-Catalyzed Cyclizations and Functionalizations

Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for the synthesis of oxazoles. rsc.orgorganic-chemistry.orgrsc.orgacs.org Various copper-catalyzed methods have been developed for the construction of the oxazole ring from diverse starting materials. rsc.orgorganic-chemistry.orgrsc.orgacs.org

One notable method involves the copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and molecular oxygen to afford trisubstituted oxazoles. organic-chemistry.orgnih.gov This transformation combines dioxygen activation and oxidative C-H bond functionalization. organic-chemistry.orgnih.gov Another approach is the copper(I)-catalyzed tandem synthesis of 4,5-functionalized oxazoles from isocyanoacetates and aldehydes. rsc.orgrsc.org This cascade reaction proceeds via a cycloaddition and oxidative dehydroaromatization mechanism, using molecular oxygen as the oxidant. rsc.orgrsc.org

Furthermore, a copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds provides an efficient route to polysubstituted oxazoles. acs.org Copper(II) triflate has also been shown to effectively catalyze the coupling of α-diazoketones with amides to yield 2,4-disubstituted oxazoles. organic-chemistry.org These copper-catalyzed methods are characterized by their high atom economy, mild reaction conditions, and good functional group tolerance. rsc.orgorganic-chemistry.orgrsc.orgacs.orgnih.gov

Copper CatalystOxidantStarting MaterialsProductReference
CuBr₂O₂Amines, AlkynesTrisubstituted oxazoles organic-chemistry.orgnih.gov
CuBrO₂Isocyanoacetates, Aldehydes4,5-difunctionalized oxazoles rsc.orgrsc.org
Cu(OAc)₂·H₂OTBHPBenzylamines, 1,3-dicarbonylsPolysubstituted oxazoles acs.org
Cu(OTf)₂-α-diazoketones, Amides2,4-disubstituted oxazoles organic-chemistry.org

Gold-Catalyzed Cycloisomerization Reactions

Gold catalysts have emerged as powerful tools for the synthesis of heterocycles due to their unique ability to activate alkynes and other unsaturated systems. nih.govacs.org In the context of oxazole synthesis, gold-catalyzed cycloisomerization reactions have been developed. nih.gov

One such method involves the gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles to produce fully substituted oxazoles. nih.gov This protocol is advantageous due to its use of readily available starting materials and mild reaction conditions. nih.gov The proposed mechanism suggests that the gold catalyst coordinates to the alkynyl triazene, which is then attacked by the dioxazole. Subsequent ring fragmentation and elimination lead to a gold carbene species that cyclizes to form the oxazole ring. nih.gov

Another example is the enantioselective cycloisomerization-amination of 2-(alkynyl)phenyl boronic acids and diazenes catalyzed by a chiral gold(I) complex, which generates atropisomeric hydrazide derivatives containing a heterocyclic core. nih.gov

Modern Metal-Free and Sustainable Methodologies

In recent years, there has been a growing emphasis on the development of metal-free and sustainable synthetic methods to minimize environmental impact. rsc.orgrsc.orgtandfonline.comscispace.com Several such approaches for the synthesis of oxazoles have been reported. rsc.orgtandfonline.comscispace.comorganic-chemistry.org

One strategy involves the use of hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular cyclization of enamides to form a variety of functionalized oxazoles. organic-chemistry.org This oxidative carbon-oxygen bond formation process is completely heavy-metal-free. organic-chemistry.org Another metal-free approach utilizes iodine as a catalyst for C-O bond formation and dehydrogenation in the synthesis of oxazoles from β-acylamino ketones. organic-chemistry.org

Furthermore, a novel strategy for the synthesis of substituted oxazoles has been developed based on the metal-free C–O bond cleavage of esters using amines, with iodine serving as the sole oxidant. rsc.org This one-pot reaction combines C–O bond cleavage with C–N and C–O bond formation. rsc.org Visible-light photocatalysis has also been employed for the synthesis of substituted oxazoles from α-bromoketones and benzylamines at room temperature, offering a sustainable alternative to traditional methods. organic-chemistry.org Additionally, a CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines has been reported, which avoids the use of transition-metal catalysts and peroxides. organic-chemistry.org

Cycloisomerization of Propargylic Amides

The cycloisomerization of propargylic amides has emerged as a powerful and atom-economical method for the construction of the oxazole ring. This transformation is typically catalyzed by transition metals, most notably gold and silver complexes, which act as π-acids to activate the alkyne moiety towards intramolecular nucleophilic attack by the amide oxygen.

Gold catalysts, in particular, have been shown to be highly effective for this transformation. The mechanism is believed to involve the coordination of the gold catalyst to the alkyne, which increases its electrophilicity. Subsequent intramolecular 5-exo-dig cyclization by the amide oxygen leads to the formation of a vinyl-gold intermediate, which then undergoes protodeauration to afford the oxazole product. The choice of catalyst and reaction conditions can influence the reaction efficiency and substrate scope.

Silver-catalyzed cycloisomerization of propargylic amides also provides a viable route to oxazoles. Similar to gold catalysis, silver(I) salts can activate the alkyne for intramolecular attack. In some cases, the reaction may proceed through an initial silver-catalyzed researchgate.netresearchgate.net-rearrangement of N-sulfonyl propargylamides to generate allenylamides, which then undergo cyclization to form 5-vinyloxazoles. acs.org

CatalystSubstrateProductYield (%)Reference
AuCl3N-propargylbenzamide2,5-disubstituted oxazoleGood researchgate.net
Ag(I) saltsN-sulfonyl propargylamidesFunctionalized oxazolesHigh acs.org

This table presents illustrative examples of metal-catalyzed cycloisomerization of propargylic amides for the synthesis of oxazoles.

Oxidative Cyclization Reactions

Oxidative cyclization reactions provide another important avenue to the oxazole core, often starting from more readily available precursors than propargylic amides. A common strategy involves the oxidative cyclization of enamides.

This approach has been successfully achieved using various oxidizing agents. Copper(II)-mediated oxidative cyclization of enamides allows for the synthesis of a range of 2,5-disubstituted oxazoles in moderate to good yields. rsc.org The reaction is believed to proceed via a vinylic C-H bond functionalization. A combination of iodine and copper(I) iodide has also been employed to mediate the intramolecular oxidative C-O bond formation in enamides, leading to polysubstituted oxazoles. researchgate.net Furthermore, hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), offer a metal-free alternative for the oxidative cyclization of enamides, providing access to a broad range of functionalized oxazoles. acs.orgacs.org

A classic method that falls under this category is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.comacs.org This reaction is typically promoted by strong acids or dehydrating agents and is a reliable method for the preparation of 2,4,5-trisubstituted oxazoles.

Reagent/CatalystStarting MaterialProductYield (%)Reference
Cu(II)Enamide2,5-disubstituted oxazoleModerate to Good rsc.org
I2/CuIEnamidePolysubstituted oxazoleGood researchgate.net
PIDAEnamideFunctionalized oxazoleModerate to Good acs.orgacs.org
H2SO42-Acylamino ketone2,4,5-trisubstituted oxazoleGood wikipedia.org

This table provides examples of oxidative cyclization reactions for the synthesis of oxazoles.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been adapted for the synthesis of the oxazole nucleus.

The Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can be coupled with a subsequent Robinson-Gabriel cyclodehydration to produce 2,4,5-trisubstituted oxazoles. nih.govnih.govresearchgate.net In this tandem approach, the Ugi product is designed to be a precursor for the intramolecular cyclization.

The Passerini three-component reaction, involving an aldehyde, a carboxylic acid, and an isocyanide, can also be utilized to generate intermediates that can be converted to oxazoles. epfl.chthieme-connect.comresearchgate.net For instance, a tandem Passerini reaction followed by a Staudinger/aza-Wittig/isomerization sequence can afford 2,4,5-trisubstituted oxazoles. thieme-connect.com

The van Leusen oxazole synthesis is a particularly relevant MCR for the synthesis of 5-substituted oxazoles. nih.govmdpi.comwikipedia.org This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The versatility of this reaction allows for the synthesis of a wide range of oxazoles, including those with alkoxy substituents at the C-5 position. nih.govorganic-chemistry.org

Reaction NameComponentsProductKey FeaturesReference
Ugi/Robinson-GabrielAmine, Arylglyoxal, Carboxylic acid, Isonitrile2,4,5-trisubstituted oxazoleTandem sequence, high diversity nih.govnih.gov
Passerini/Staudinger/aza-Wittigα-azidocinnamaldehyde, Acid, Isonitrile, Triphenylphosphine2,4,5-trisubstituted oxazoleOne-pot, tandem reaction thieme-connect.com
Van LeusenAldehyde, Tosylmethyl isocyanide (TosMIC)5-substituted oxazoleVersatile for C-5 substitution nih.govwikipedia.org

This table summarizes key multicomponent reactions for the synthesis of oxazoles.

Photocatalytic and Electrocatalytic Approaches

In recent years, photocatalytic and electrocatalytic methods have gained significant attention as sustainable and green alternatives to traditional synthetic methods. These approaches often proceed under mild conditions and can offer unique reactivity.

Visible-light photocatalysis has been successfully employed for the synthesis of substituted oxazoles. One approach involves the reaction of α-bromoketones and benzylamines in the presence of a ruthenium-based photocatalyst. researchgate.netorganic-chemistry.org Another photocatalytic method achieves the benzylic C-H oxidation and subsequent cyclization of enaminones to afford polysubstituted oxazoles, using molecular oxygen as a green oxidant. researchgate.netacs.org

Electrochemical synthesis provides another promising strategy for oxazole formation. A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides has been developed, which avoids the use of transition metals and toxic oxidants. rsc.orgresearchgate.net This method is believed to proceed through an anodically generated acyloxyphosphonium ion intermediate.

MethodStarting MaterialsKey FeaturesReference
Visible-light Photocatalysisα-bromoketones, BenzylaminesMild conditions, Ru-catalyst researchgate.netorganic-chemistry.org
Visible-light PhotocatalysisEnaminones, O2Green oxidant, C-H oxidation researchgate.netacs.org
ElectrocatalysisCarboxylic acids, IsocyanidesMetal-free, avoids toxic oxidants rsc.orgresearchgate.net

This table highlights emerging photocatalytic and electrocatalytic methods for oxazole synthesis.

Strategies for Installing Specific Substituents in this compound

The synthesis of the target molecule, this compound, requires specific methodologies for the introduction of the ethoxy group at the C-5 position and the 4-methylphenyl group at the C-2 position.

Introduction of the Ethoxy Group at C-5 Position

The introduction of an ethoxy group at the C-5 position of the oxazole ring can be achieved through several synthetic routes. One of the most direct methods involves the use of precursors that already contain the ethoxy moiety.

The rhodium-catalyzed reaction of ethyl 2-diazo-3-oxobutanoate with nitriles can lead to the formation of oxazoles with an ester group at the C-4 position, which can be a precursor for further modifications. nih.govnih.govrsc.org A more direct approach involves the reaction of ethyl 2-isocyanoacetate with an appropriate electrophile.

The Van Leusen reaction is also well-suited for the synthesis of 5-alkoxyoxazoles. While the standard Van Leusen reaction between an aldehyde and TosMIC yields a 5-substituted oxazole, modifications of the TosMIC reagent or the reaction conditions can allow for the introduction of an alkoxy group at the C-5 position. For instance, the use of an α-alkoxy-substituted TosMIC derivative could directly lead to the desired 5-alkoxyoxazole.

Incorporation of the 4-Methylphenyl Group at C-2 Position

The 4-methylphenyl (p-tolyl) group can be introduced at the C-2 position of the oxazole ring using a variety of precursors and reaction types.

Many classical and modern oxazole syntheses, such as the Robinson-Gabriel synthesis and various multicomponent reactions, utilize aldehydes or carboxylic acids as starting materials. pharmaguideline.com By employing p-tolualdehyde or p-toluic acid (or its derivatives like p-toluoyl chloride), the 4-methylphenyl group can be directly incorporated into the C-2 position of the oxazole ring.

Another common strategy involves the reaction of a primary amide, such as p-toluamide, with an α-haloketone. This is a variation of the Blümlein-Lewy synthesis and is a straightforward method for preparing 2-aryl-substituted oxazoles. The Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride (B1165640) in the presence of a base, can also be adapted to introduce the 4-methylphenyl group by using an N-acyl amino acid where the acyl group is derived from p-toluic acid.

Regioselective Synthesis of the Target Compound.

One of the most versatile methods for the synthesis of 5-substituted oxazoles is the Van Leusen oxazole synthesis. nih.govmdpi.comorganic-chemistry.org This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org To achieve the desired 2,5-disubstitution pattern, a modification of this approach or a different strategy would be necessary.

A potential regioselective strategy could involve a copper-catalyzed cycloaddition reaction between an acyl azide (B81097) and a terminal alkyne. nih.gov This methodology has been shown to produce 2,5-disubstituted oxazoles with good to high yields. nih.gov For the synthesis of this compound, the proposed reactants would be 4-methylbenzoyl azide and ethoxyacetylene. The copper(I) catalyst, for instance, [Tpm(*,Br)Cu(NCMe)]BF4, would facilitate the regioselective cycloaddition to yield the target molecule. nih.gov

The proposed reaction is depicted below:

Scheme 1: Proposed Regioselective Synthesis of this compound

4-methylbenzoyl azide + ethoxyacetylene --(Cu(I) catalyst)--> this compound

The regioselectivity in this reaction is dictated by the electronic and steric properties of the substrates and the nature of the copper catalyst. nih.gov The acyl azide provides the substituent at the C2 position, while the alkyne determines the substituent at the C5 position.

Another approach could be a multi-step synthesis starting from a suitable precursor that already contains the 4-methylphenyl group and allows for the subsequent formation of the oxazole ring with the desired ethoxy substituent at the C5 position.

Reactant 1 Reactant 2 Catalyst/Reagent Product Key Feature
4-methylbenzaldehydeTosylmethyl isocyanide (TosMIC)Base2-(4-methylphenyl)-5-H-1,3-oxazoleVan Leusen synthesis for C2 substitution
4-methylbenzoyl azideEthoxyacetyleneCopper(I) CatalystThis compoundRegioselective [3+2] cycloaddition nih.gov

Green Chemistry Principles in Oxazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles to minimize environmental impact and enhance sustainability. Key areas of development include the use of alternative energy sources, environmentally benign reaction media, and biocatalysis.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. In the context of oxazole synthesis, microwave assistance has been successfully applied to various reaction types.

For instance, the Van Leusen oxazole synthesis has been adapted to a microwave-assisted protocol, allowing for the rapid and efficient synthesis of 5-aryl-1,3-oxazoles. nih.gov This method offers the advantages of shorter reaction times and potentially higher yields compared to the conventional thermal procedure. nih.gov

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Van Leusen Oxazole SynthesisSeveral hoursMinutesOften significant nih.gov
Synthesis of 2,4-disubstituted oxazoles20 min (at 138°C)Not specifiedHigh yield tandfonline.com

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and recyclability. They have been successfully employed as reaction media for the synthesis of oxazoles.

A notable example is the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using tosylmethyl isocyanide, aliphatic halides, and various aldehydes in ionic liquids such as [bmim]Br. ijpsonline.com This approach not only provides high yields but also allows for the recovery and reuse of the ionic liquid for several reaction cycles without a significant loss of activity. ijpsonline.com

Ionic Liquid Reaction Key Advantages Recyclability Reference
[bmim]BrOne-pot Van Leusen synthesis of 4,5-disubstituted oxazolesHigh yields, reusable solventUp to six runs with minimal yield loss ijpsonline.com
Imidazolium-ILsVan Leusen–Suzuki, van Leusen–Heck, and van Leusen–Sonogashira coupling reactionsHigh yields, task-specific basePotential for reuse mdpi.com

Biocatalytic Approaches to Oxazole Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. While the direct biocatalytic synthesis of a specific compound like this compound is not yet reported, the natural biosynthesis of oxazole-containing compounds provides a strong foundation for future developments in this area.

In nature, oxazole rings in various metabolites are often formed through the enzymatic cyclization and subsequent oxidation of serine or threonine residues in peptide chains. wikipedia.orgmdpi.com This process, catalyzed by complex enzyme systems, demonstrates the feasibility of constructing the oxazole core under mild, aqueous conditions.

The key steps in the biosynthesis of oxazoles from serine residues are:

Enzymatic cyclization: The hydroxyl group of a serine residue attacks the preceding amide carbonyl group to form an oxazoline intermediate.

Enzymatic oxidation: The oxazoline ring is then oxidized to the aromatic oxazole ring. wikipedia.org

This natural precedent suggests that isolated enzymes or engineered microorganisms could potentially be developed for the regioselective synthesis of specific oxazole derivatives. Research in this area is focused on identifying and characterizing the relevant enzymes and then applying them in vitro or in vivo for targeted synthesis. The advantages of such a biocatalytic approach would include high stereoselectivity and regioselectivity, mild reaction conditions, and a reduced environmental footprint.

Biocatalytic Principle Natural Precedent Potential Application Key Advantages
Enzymatic Cyclization and OxidationBiosynthesis of oxazole-containing peptides from serine/threonineSynthesis of functionalized oxazolesHigh selectivity, mild conditions, aqueous media

Reaction Mechanisms and Reactivity Profiles of 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole Derivatives

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is generally considered an electron-rich aromatic system, making it susceptible to electrophilic attack. The presence of electron-donating groups on the ring further enhances this reactivity.

The regiochemical outcome of electrophilic aromatic substitution on 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole is controlled by the directing effects of the existing substituents. The 5-ethoxy group is a powerful activating group due to the lone pairs on the oxygen atom, which can be delocalized into the oxazole ring through resonance. This effect significantly increases the electron density of the ring, particularly at the C-4 position. The 2-(4-methylphenyl) group is also an activating group, though its effect on the oxazole ring itself is less pronounced than that of the 5-ethoxy group.

In general, electrophilic substitution on the oxazole ring occurs preferentially at the C-5 position. However, since this position is already occupied by the ethoxy group, the substitution is directed to the next most activated position, which is C-4. The strong electron-donating nature of the 5-ethoxy group stabilizes the arenium ion intermediate formed upon electrophilic attack at C-4 more effectively than at any other position. Therefore, reactions such as halogenation or nitration are expected to yield the 4-substituted product predominantly. researchgate.net

Nucleophilic Substitution Reactions and Ring Transformations

While less common than electrophilic substitution, the oxazole ring can undergo nucleophilic attack, often leading to ring-opening or transformation into other heterocyclic systems. Such reactions typically require the presence of activating groups or specific reaction conditions.

The oxazole ring can be opened by nucleophilic attack, particularly at the C-2 or C-5 positions, which are susceptible due to their proximity to the electronegative heteroatoms. For instance, studies on 5-oxazolones have shown that nucleophiles can attack the carbonyl carbon (C-5), leading to ring cleavage and the formation of acyclic amide derivatives. researchgate.net In the case of this compound, a strong nucleophile could potentially attack the C-5 position, leading to the expulsion of the ethoxide ion, or attack the C-2 position, which would be followed by cleavage of the O1-C2 bond. Another documented pathway involves the oxidation of the ring at the C-2 position by enzymes like aldehyde oxidase to form a 2-oxazolone, which represents a form of ring transformation. nih.gov Lewis acid catalysis can also facilitate the ring-opening of cyclic ethers by activating the C-O bond, a principle that could be applied to oxazoles to promote nucleophilic attack. mdpi.com

The oxazole moiety serves as a versatile synthon for the creation of other heterocyclic structures, primarily through cycloaddition-elimination sequences or ring-opening followed by recyclization.

Pyridines: The most well-documented transformation is the synthesis of substituted pyridines. This occurs via a Diels-Alder reaction between the oxazole (acting as an azadiene) and an olefinic dienophile. The initial bicyclic adduct is typically unstable and undergoes a retro-Diels-Alder-type elimination of a small molecule (e.g., water or ethanol (B145695) from the ethoxy group) to yield a stable, aromatic pyridine (B92270) ring. researchgate.netresearchgate.net This method is particularly effective for 5-alkoxyoxazoles and provides a route to highly substituted 3-hydroxypyridines. researchgate.netrsc.org

Furans: When an oxazole is reacted with an alkyne instead of an alkene in a Diels-Alder reaction, the resulting bicyclic adduct eliminates a nitrile (in this case, 4-methylbenzonitrile) through a retro-Diels-Alder reaction to produce a substituted furan (B31954). researchgate.netresearchgate.netarkat-usa.org

Pyrroles: While not a direct conversion, pyrroles can be synthesized from oxazole-derived intermediates. The furan products from the reaction with alkynes can undergo acid-catalyzed ring-opening to form 1,4-dicarbonyl compounds. nih.gov These intermediates can then be treated with primary amines in a Paal-Knorr synthesis to furnish substituted pyrroles. nih.gov

Pyrazoles and Other Heterocycles: The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine. organic-chemistry.org Such dicarbonyl precursors could potentially be obtained from the hydrolytic ring-opening of the oxazole ring or its derivatives. Furthermore, oxazolones have been shown to react with phenylhydrazine (B124118) to yield 1,2,4-triazin-6(5H)-ones, demonstrating another pathway for conversion to a different heterocyclic system. rsc.org

Cycloaddition Reactions of the 1,3-Oxazole Moiety

The conjugated double bonds within the oxazole ring allow it to function as a diene, or more specifically an azadiene, in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity is a cornerstone of oxazole chemistry, providing access to a wide range of other molecular scaffolds. researchgate.net

5-Ethoxyoxazoles are excellent dienes for Diels-Alder reactions with a variety of electron-deficient olefins. researchgate.net The reaction proceeds by the concerted [4+2] cycloaddition of the dienophile across the C-2 and C-5 positions of the oxazole ring, forming a 7-oxa-2-azabicyclo[2.2.1]heptene intermediate.

This primary adduct is rarely isolated as it readily undergoes further transformation. researchgate.net Driven by the formation of a stable aromatic system, the bicyclic intermediate eliminates a molecule, typically derived from the C-5 substituent. In the case of this compound, the intermediate eliminates ethanol. This process results in the formation of a highly substituted pyridine ring, often a 3-hydroxypyridine (B118123) derivative, which is a valuable structural motif in medicinal chemistry. researchgate.netrsc.org The reaction can be facilitated by thermal conditions or by using Lewis acid catalysts, such as Nd(OTf)₃, which can promote the reaction even at room temperature. rsc.org

Table of Mentioned Compounds

Photo-Oxidation by Singlet Oxygen and Mechanism of Action

The photo-oxidation of oxazole derivatives, including this compound, by singlet oxygen (¹O₂) is a well-documented process that leads to the cleavage of the oxazole ring. The reaction mechanism does not proceed via an "ene" reaction, which is common for alkenes with allylic hydrogens, due to the absence of such hydrogens on the oxazole ring. Instead, the primary pathways involve cycloaddition reactions.

The interaction between singlet oxygen and the oxazole ring predominantly occurs through a [4+2] cycloaddition (Diels-Alder type reaction) across the C2-N3-C4-C5 diene system, or a [2+2] cycloaddition at the C4-C5 double bond.

[4+2] Cycloaddition: This pathway leads to the formation of an unstable endoperoxide intermediate. This intermediate readily undergoes rearrangement and fragmentation.

[2+2] Cycloaddition: This pathway results in the formation of a dioxetane intermediate, which is also highly unstable and rapidly decomposes.

Both cycloaddition pathways ultimately lead to ring-opened products. A common outcome of the photo-oxidation of 2,5-disubstituted oxazoles is the formation of triamides, resulting from the cleavage of the oxazole ring and subsequent rearrangement of the intermediates. The specific triamide formed from this compound would depend on the precise fragmentation pattern of the peroxide intermediates.

The rate of photo-oxidation can be influenced by the substituents on the oxazole ring. Electron-donating groups, such as the ethoxy and 4-methylphenyl groups in the title compound, are generally expected to increase the electron density of the oxazole ring, potentially accelerating the reaction with the electrophilic singlet oxygen.

Table 1: Mechanistic Pathways in the Photo-Oxidation of this compound by Singlet Oxygen

Reaction Type Intermediate General Product Class
[4+2] Cycloaddition Endoperoxide Triamides
[2+2] Cycloaddition Dioxetane Triamides
Ene Reaction Not applicable Not formed

Functional Group Interconversions and Derivatization

The structure of this compound offers several sites for functional group interconversion and derivatization, allowing for the synthesis of a variety of related compounds.

Modification at the C-4 Position of the Oxazole Ring

The C-4 position of the oxazole ring, while generally less reactive towards electrophilic substitution than the C-5 position, can undergo certain modifications. The reactivity is influenced by the directing effects of the existing substituents. The ethoxy group at C-5 is an electron-donating group, which may activate the C-4 position towards certain electrophilic attacks.

Specific reactions that could be envisaged at the C-4 position, based on general oxazole chemistry, include:

Halogenation: Direct halogenation of oxazoles can be challenging and may lead to a mixture of products or ring cleavage under harsh conditions. However, under controlled conditions with specific halogenating agents, it might be possible to introduce a halogen at the C-4 position.

Metalation-Substitution: A more controlled approach for functionalization at C-4 involves deprotonation with a strong base (metalation) followed by quenching with an electrophile. However, the acidity of the C-4 proton in 5-ethoxy-2-aryl-oxazoles is not as high as the C-2 proton in C-2 unsubstituted oxazoles, making this approach potentially less straightforward.

Reactions Involving the Ethoxy Group

The ethoxy group at the C-5 position is an ether linkage and can undergo reactions typical of aryl ethyl ethers, although the reactivity is modulated by the heterocyclic ring.

Ether Cleavage: The ethoxy group can be cleaved under strong acidic conditions, such as with hydroiodic acid (HI) or hydrobromic acid (HBr), to yield the corresponding 5-hydroxyoxazole derivative. This reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the halide ion.

O-Dealkylation: Selective dealkylation can also be achieved using Lewis acids like boron tribromide (BBr₃).

These reactions would convert the 5-ethoxyoxazole (B79106) into a 5-hydroxyoxazole, which exists in equilibrium with its oxazolone (B7731731) tautomer.

Transformations of the 4-Methylphenyl Substituent

The 4-methylphenyl (p-tolyl) group at the C-2 position offers several possibilities for chemical modification, primarily involving the methyl group and the aromatic ring.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to various functional groups using appropriate oxidizing agents.

To Aldehyde: Mild oxidation, for instance with selenium dioxide (SeO₂), could yield 2-(4-formylphenyl)-5-ethoxy-1,3-oxazole.

To Carboxylic Acid: Stronger oxidation, for example with potassium permanganate (B83412) (KMnO₄) or chromic acid, would lead to the formation of 4-(5-ethoxy-1,3-oxazol-2-yl)benzoic acid.

Halogenation of the Methyl Group: Radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce one or more halogen atoms to the methyl group, forming 2-(4-(halomethyl)phenyl), 2-(4-(dihalomethyl)phenyl), or 2-(4-(trihalomethyl)phenyl) derivatives.

Electrophilic Aromatic Substitution: The phenyl ring of the 4-methylphenyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing and activating group. Since the para position is already substituted by the oxazole ring, substitution would be expected to occur at the ortho positions (positions 3 and 5 of the phenyl ring). Examples include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

Table 2: Potential Transformations of the 4-Methylphenyl Substituent

Reaction Type Reagent(s) Product Functional Group
Methyl Group Oxidation SeO₂ Aldehyde (-CHO)
Methyl Group Oxidation KMnO₄ Carboxylic Acid (-COOH)
Methyl Group Halogenation NBS, initiator Halomethyl (-CH₂X)
Aromatic Nitration HNO₃, H₂SO₄ Nitro (-NO₂)
Aromatic Halogenation Br₂, FeBr₃ Bromo (-Br)

N-Acylation Reactions of Oxazoles

The nitrogen atom at the 3-position of the oxazole ring is basic and can act as a nucleophile. It can react with acylating agents to form N-acyloxazolium salts.

The reaction of this compound with a strong acylating agent, such as an acyl halide or anhydride (B1165640) in the presence of a Lewis acid or under forcing conditions, would lead to the formation of a 3-acyl-5-ethoxy-2-(4-methylphenyl)-1,3-oxazolium salt. These oxazolium salts are generally highly reactive intermediates. The positive charge on the nitrogen atom makes the oxazole ring more susceptible to nucleophilic attack, which can lead to ring-opening reactions.

Redox Behavior of 1,3-Oxazoles

The redox behavior of 1,3-oxazoles is characterized by their general resistance to electrochemical reduction and their susceptibility to oxidation, which often results in ring cleavage.

Reduction: The oxazole ring is an electron-rich aromatic system and is generally difficult to reduce electrochemically. Polarographic studies on some oxazole derivatives have shown that the ring is not reduced at a dropping mercury electrode. tandfonline.com Catalytic hydrogenation under forcing conditions or using specific reducing agents may lead to reduction of the double bonds and potentially ring cleavage.

Oxidation: As discussed in the photo-oxidation section, the oxazole ring is susceptible to oxidation. tandfonline.com Chemical oxidation with strong oxidizing agents like potassium permanganate or chromic acid can lead to the cleavage of the oxazole ring. Electrochemical oxidation of oxazoles is also possible and would likely involve the removal of an electron from the π-system, generating a radical cation that would be highly reactive and prone to subsequent reactions, including reaction with nucleophiles or dimerization. The presence of electron-donating groups like the ethoxy and 4-methylphenyl substituents would be expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation compared to unsubstituted oxazole.

Table 3: Summary of Redox Behavior

Process General Reactivity Expected Outcome for this compound
Electrochemical Reduction Generally resistant No reduction of the oxazole ring under standard conditions
Chemical Reduction Requires harsh conditions, may lead to ring cleavage Reduction of the aromatic substituent or ring opening
Electrochemical Oxidation Susceptible, forms reactive intermediates Formation of a radical cation, leading to decomposition or polymerization
Chemical Oxidation Susceptible to ring cleavage Ring cleavage to form acyclic products

Electrochemical Reduction Characteristics

No specific data on the electrochemical reduction characteristics of this compound was found in the public domain.

Catalytic Reduction Pathways

There is no available research detailing the catalytic reduction pathways for this compound.

Advanced Spectroscopic and Analytical Characterization of 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete structural map of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole can be assembled.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will be characterized by the signals from the p-tolyl group, which typically presents as an AA'BB' system due to the symmetry of the para-substituted ring. The protons ortho to the oxazole (B20620) ring are expected to appear at a downfield chemical shift (δ ≈ 7.9 ppm) compared to the protons meta to the oxazole ring (δ ≈ 7.2 ppm), both appearing as doublets with a typical ortho-coupling constant of approximately 8 Hz. rsc.org The methyl protons of the tolyl group are anticipated to produce a sharp singlet at approximately 2.4 ppm. rsc.org

The ethoxy substituent gives rise to a characteristic ethyl pattern: a quartet corresponding to the methylene (B1212753) (-OCH₂) protons and a triplet for the terminal methyl (-CH₃) protons, with a coupling constant of around 7 Hz. The electron-donating nature of the adjacent ring oxygen in the oxazole moiety is expected to shift the methylene quartet downfield to approximately 4.3 ppm. The single proton on the oxazole ring (H-4) is anticipated to appear as a singlet, with its chemical shift significantly influenced by the strong electron-donating effect of the adjacent ethoxy group, placing it in an upfield region for a heteroaromatic proton, estimated around 6.1 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ar-H (ortho to oxazole)~ 7.9Doublet (d)~ 8.02H
Ar-H (meta to oxazole)~ 7.2Doublet (d)~ 8.02H
Oxazole H-4~ 6.1Singlet (s)-1H
Ethoxy -OCH₂-~ 4.3Quartet (q)~ 7.02H
Tolyl -CH₃~ 2.4Singlet (s)-3H
Ethoxy -CH₃~ 1.4Triplet (t)~ 7.03H

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, twelve distinct signals are expected. The carbons of the oxazole ring are particularly diagnostic. The C2 carbon, positioned between two heteroatoms, is expected at a significant downfield shift, around 161 ppm. The C5 carbon, directly attached to the ethoxy group's oxygen, is also shifted downfield to approximately 159 ppm. Conversely, the C4 carbon is shielded by the electron-donating effect of the ethoxy group and is expected to appear further upfield, around 117 ppm.

The carbons of the p-tolyl group will appear in the aromatic region (125-142 ppm), with the methyl-bearing carbon (ipso-C) and the oxazole-bearing carbon (ipso-C) appearing as quaternary signals. The tolyl methyl carbon itself is expected around 21.5 ppm. biointerfaceresearch.com The ethoxy group carbons are anticipated at approximately 68 ppm for the methylene (-OCH₂) and 14 ppm for the methyl (-CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Oxazole C2~ 161.0
Oxazole C5~ 159.0
Tolyl C (ipso, attached to -CH₃)~ 142.0
Tolyl C (ortho to oxazole)~ 129.5
Tolyl C (meta to oxazole)~ 126.5
Tolyl C (ipso, attached to oxazole)~ 124.0
Oxazole C4~ 117.0
Ethoxy -OCH₂-~ 68.0
Tolyl -CH₃~ 21.5
Ethoxy -CH₃~ 14.0

While one-dimensional NMR provides primary structural data, two-dimensional (2D) NMR experiments are essential for confirming assignments and assembling the molecular fragments.

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the ortho and meta protons of the p-tolyl ring and, crucially, between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the chemical shifts in the ¹³C spectrum based on the more easily interpreted ¹H spectrum (e.g., linking the singlet at δ ~6.1 ppm to the carbon at δ ~117.0 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for connecting the molecular fragments. Key long-range (2-3 bond) correlations would be expected from the tolyl protons ortho to the oxazole ring to the C2 carbon, confirming the connection of the phenyl ring to the oxazole core. Furthermore, a correlation from the methylene protons of the ethoxy group to the C5 carbon of the oxazole would unequivocally establish the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY experiment could show a spatial correlation between the oxazole H-4 proton and the methylene protons of the ethoxy group, further confirming the regiochemistry.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry is critical for confirming the elemental composition of this compound. The molecular formula is C₁₂H₁₃NO₂. HRMS provides a highly accurate mass measurement of the molecular ion, typically to within 5 parts per million (ppm) of the theoretical value. For this compound, analysis via a soft ionization technique like electrospray ionization (ESI) would target the protonated molecular ion, [M+H]⁺.

Table 3: Predicted HRMS Data for this compound

SpeciesMolecular FormulaCalculated Exact Mass (m/z)
[M]C₁₂H₁₃NO₂203.09463
[M+H]⁺C₁₂H₁₄NO₂⁺204.10191

An experimentally determined mass value that matches the calculated exact mass would provide unambiguous confirmation of the compound's elemental formula.

Electrospray ionization (ESI) is a preferred soft ionization method for polar heterocyclic compounds like oxazoles, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation. The observation of a prominent ion at m/z 204.1 would confirm the molecular weight of the compound.

Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the molecular ion is isolated and fragmented. A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the neutral loss of ethylene (B1197577) (C₂H₄, 28.03 Da) via a McLafferty-type rearrangement from the ethoxy group, leading to a significant fragment ion. Other potential fragmentations include cleavage of the oxazole ring or loss of the entire ethoxy group. Analysis of these fragments provides corroborating evidence for the proposed structure.

Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the fragmentation pathways under electron ionization (EI) can be predicted based on the known fragmentation of other 2,5-disubstituted oxazoles and related heterocyclic systems.

The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₁₂H₁₃NO₂), which is 203.24 g/mol . Key fragmentation pathways would likely involve the cleavage of the ether bond, the oxazole ring, and the bonds connecting the substituents to the ring.

Plausible Fragmentation Pathways:

Loss of Ethoxy Radical: A common fragmentation for ethoxy-substituted compounds is the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment ion at [M - 45]⁺.

Loss of Ethylene: Cleavage of the ethoxy group can also occur via a rearrangement, leading to the loss of a neutral ethylene molecule (C₂H₄) and the formation of a hydroxylated oxazole species, resulting in a fragment at [M - 28]⁺.

Cleavage of the Oxazole Ring: The oxazole ring itself can undergo fragmentation. Common pathways for oxazoles include the loss of CO, HCN, or cleavage to form acylium and nitrile ions. For instance, cleavage of the C2-O1 and C4-C5 bonds could lead to the formation of a 4-methylbenzoyl cation (m/z 119) and an ethoxyacetonitrile radical.

Loss of Methyl Radical: Fragmentation of the tolyl group can occur through the loss of a methyl radical (•CH₃), resulting in a fragment at [M - 15]⁺.

Formation of Tropylium (B1234903) Ion: The tolyl group may rearrange to form a stable tropylium ion (m/z 91) through the loss of the rest of the molecule.

Isotopic Patterns:

The natural abundance of isotopes, particularly ¹³C, ¹⁵N, and ¹⁸O, will give rise to isotopic peaks in the mass spectrum. The M+1 peak, primarily due to the presence of one ¹³C atom, will have a relative intensity of approximately 13.2% of the molecular ion peak, calculated based on the twelve carbon atoms in the molecule. The M+2 peak will have a smaller intensity, resulting from the presence of two ¹³C atoms or one ¹⁸O atom. These isotopic patterns are crucial for confirming the elemental composition of the molecular ion and its fragments.

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Plausible Neutral Loss
[M]⁺203-
[M - CH₃]⁺188•CH₃
[M - C₂H₄]⁺175C₂H₄
[M - OC₂H₅]⁺158•OC₂H₅
[CH₃C₆H₄CO]⁺119C₄H₅NO
[C₇H₇]⁺91C₅H₆NO₂

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.

Aromatic C-H Stretching: The vibrations of the C-H bonds in the 4-methylphenyl ring are expected to appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The stretching vibrations of the C-H bonds in the ethoxy and methyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the C=C bonds of the aromatic ring are expected to produce strong absorptions in the 1650-1500 cm⁻¹ range. The oxazole ring itself has characteristic ring stretching vibrations in this region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the ethoxy group and the oxazole ring will give rise to strong bands in the 1300-1000 cm⁻¹ region. Specifically, the aryl-O-R stretch is typically observed around 1250 cm⁻¹, and the alkyl C-O stretch is seen around 1050 cm⁻¹.

Aromatic C-H Bending: The out-of-plane bending vibrations of the C-H bonds on the para-substituted aromatic ring are expected in the 850-800 cm⁻¹ region, which can be diagnostic for the substitution pattern.

Vibrational ModeExpected Wavenumber (cm⁻¹)Functional Group
Aromatic C-H Stretch3100 - 30004-methylphenyl
Aliphatic C-H Stretch3000 - 2850Ethoxy, Methyl
C=N Stretch~1650Oxazole Ring
C=C Stretch (Aromatic/Oxazole)1600 - 15004-methylphenyl, Oxazole Ring
Asymmetric C-O-C Stretch~1250Ethoxy, Oxazole Ring
Symmetric C-O-C Stretch~1050Ethoxy, Oxazole Ring
Aromatic C-H Out-of-Plane Bend850 - 800p-disubstituted phenyl

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR spectroscopy. For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds and symmetric stretching modes.

Aromatic Ring Vibrations: The symmetric stretching vibrations of the 4-methylphenyl ring, often referred to as the "ring breathing" mode, are expected to be strong in the Raman spectrum, typically appearing around 1600 cm⁻¹ and 1000 cm⁻¹.

C=C and C=N Stretching: The C=C and C=N stretching vibrations of the oxazole and phenyl rings will also be Raman active.

Skeletal Vibrations: The vibrations of the molecular backbone, including the C-C single bonds, will be observable in the lower frequency region of the Raman spectrum.

Due to the lack of specific experimental Raman data for this compound in the literature, a detailed analysis is not possible. However, computational methods could be employed to predict the Raman spectrum and aid in the assignment of vibrational modes.

Electronic Spectroscopy for Conjugation and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions due to the conjugated system formed by the 4-methylphenyl ring and the oxazole ring.

The 2-aryl-oxazole moiety constitutes the primary chromophore. The extended conjugation between the phenyl ring and the oxazole ring is expected to result in strong absorption bands in the ultraviolet region. Based on data for similar 2-aryl-oxazole derivatives, one would anticipate a strong absorption maximum (λ_max) in the range of 280-320 nm. The ethoxy group at the 5-position, being an electron-donating group, may cause a slight red shift (bathochromic shift) of the absorption maximum compared to an unsubstituted oxazole.

The molar absorptivity (ε) for the main π → π* transition is expected to be high, on the order of 10⁴ L mol⁻¹ cm⁻¹, characteristic of an allowed electronic transition in a conjugated system.

Electronic TransitionExpected λ_max (nm)Chromophore
π → π*280 - 3202-(4-methylphenyl)-1,3-oxazole

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure data for this compound has been reported, insights can be drawn from the crystal structures of other 2,5-disubstituted oxazoles.

It is anticipated that the molecule would adopt a largely planar conformation in the solid state to maximize π-stacking interactions between the aromatic rings of adjacent molecules. The dihedral angle between the plane of the oxazole ring and the 4-methylphenyl ring would be relatively small, facilitating electronic conjugation. The ethoxy group may exhibit some conformational flexibility.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable in the analytical chemistry of synthetic compounds for both qualitative and quantitative assessment. For a compound such as this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the primary methods for determining purity, identifying impurities, and for preparative separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is well-suited for the analysis of volatile and thermally stable compounds like this compound. The technique allows for the separation of the target compound from starting materials, by-products, and solvent residues, while the mass spectrometer provides structural information, confirming the identity of the eluted peaks.

In a typical GC-MS analysis, a solution of the compound is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the vaporized sample through a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column and the mobile gas phase. mdpi.com Non-polar or semi-polar stationary phases, such as those containing phenyl polysiloxane (e.g., 5% phenyl polymethylsiloxane), are commonly employed for the analysis of aromatic and heterocyclic compounds. nih.gov

The temperature of the column is programmed to increase over time, which facilitates the elution of compounds with different boiling points. As the separated components exit the column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI) at 70 eV. oup.com The resulting ions are then separated by a mass analyzer according to their mass-to-charge ratio (m/z), and a detector generates a mass spectrum for each component.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. The fragmentation pattern is crucial for structural elucidation. For instance, the presence of an ethoxy group might be indicated by a characteristic ion at m/z 107. oup.com

A hypothetical data table summarizing typical GC-MS parameters for the analysis of this compound is presented below.

ParameterValue
Gas Chromatograph
Column5% Phenyl Polymethylsiloxane (e.g., HP-5MS)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium
Flow Rate1.0 mL/min
Injection ModeSplitless
Injector Temperature250 °C
Oven ProgramInitial 100°C, ramp at 10°C/min to 280°C, hold 5 min
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230 °C
Mass Range40-500 amu

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice for purity assessment.

In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar. A common stationary phase for the analysis of aromatic compounds is a C18 (octadecylsilane) column. nih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More non-polar compounds interact more strongly with the stationary phase and thus have longer retention times.

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. nih.gov The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation. The addition of a small amount of acid, like formic or phosphoric acid, to the mobile phase can improve peak shape for certain compounds. sielc.com

Detection is commonly performed using a UV-Vis detector, as the aromatic and oxazole rings in this compound are expected to absorb UV radiation. The choice of wavelength for detection would be determined by measuring the UV-Vis spectrum of the compound to find its wavelength of maximum absorbance (λmax).

The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. Impurities would appear as separate, smaller peaks.

Below is an illustrative data table of typical HPLC conditions for the analysis of this compound.

ParameterValue
HPLC System
ColumnC18 (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector
TypeUV-Vis Diode Array Detector (DAD)
Detection WavelengthMonitored at λmax (e.g., 254 nm)

Computational and Theoretical Investigations of 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole and Analogues

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a predominant quantum chemical method used to study the molecular and electronic characteristics of oxazole (B20620) derivatives. irjweb.com DFT calculations, often employing functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G++(d,p), allow for the accurate prediction of molecular geometries and electronic properties in the ground state. irjweb.comresearchgate.net These theoretical calculations are fundamental for understanding the intrinsic features of a molecule and its potential reactivity. irjweb.com

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complex molecules with rotatable bonds, such as the ethoxy and methylphenyl groups in 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole, a systematic conformational analysis is necessary.

This process involves exploring the potential energy landscape by systematically rotating the conformationally relevant internal axes. For an analogous compound, methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, a detailed investigation was performed at the DFT(B3LYP)/6-311++G(d,p) level, revealing multiple minimum energy conformations. core.ac.uk Such analysis identifies the most stable conformers and the energy barriers between them, providing crucial information about the molecule's preferred shapes. The optimized geometric parameters, including bond lengths and angles, are also determined. For instance, in one oxazole derivative, the N15–C16–O12 and O12–C13–C14 bond angles within the oxazole ring were calculated to be 114.1° and 107.4°, respectively. irjweb.com

Table 1: Representative Bond Angles in an Oxazole Derivative Core Structure

BondAngle (°)
N15–C16–O12114.1
O12–C13–C14107.4
O12–C16–N11117.1-124.0

Data derived from DFT calculations on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com

The electronic properties of a molecule are key to understanding its reactivity and interaction with other molecules. Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. researchgate.net

The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. irjweb.com A higher EHOMO value indicates a greater tendency for electron donation. irjweb.com The energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular reactivity; a smaller energy gap suggests higher reactivity. irjweb.com For example, quantum chemical calculations on an oxazole derivative determined its EHOMO to be -5.6518 eV, indicating a strong potential to act as an electron donor. irjweb.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to identify electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are critical for predicting how the molecule will interact with biological targets. researchgate.net

Table 2: Calculated Electronic Properties of an Oxazole Derivative

ParameterValue (eV)
EHOMO-5.6518
ELUMO-1.2345
Energy Gap (ΔE)4.4173

Data derived from DFT calculations on an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine. irjweb.com

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations provide insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. rjpbr.com MD simulations model the movements and interactions of atoms and molecules, offering a detailed view of conformational flexibility and the influence of the surrounding environment, such as a solvent. nih.govdtu.dk

In a typical MD simulation, the system (e.g., the oxazole compound in water) is allowed to evolve over a period, often nanoseconds, by solving Newton's equations of motion for each atom. nih.gov This allows for the observation of how the molecule flexes, rotates, and changes its conformation in a more realistic, dynamic context. dtu.dk The stability of the molecule's structure or a protein-ligand complex during the simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. nih.gov A stable RMSD plot indicates that the system has reached equilibrium. nih.gov These simulations are invaluable for understanding how a molecule like this compound might behave in a biological medium, including its interactions with water molecules (solvation effects) and its ability to adopt different conformations required for binding to a target. dtu.dknih.gov

In Silico Studies of Molecular Interactions and Target Binding

In silico techniques are essential for predicting how a compound might interact with biological macromolecules, thereby guiding drug discovery efforts.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov The primary goal is to predict the binding mode and affinity, often expressed as a docking score or binding energy. nih.gov

Using software like AutoDock Vina, researchers can dock oxazole derivatives into the active sites of specific enzymes or protein targets. nih.gov For instance, in a study involving oxazole compounds targeting the heme-binding protein from Porphyromonas gingivalis, docking simulations revealed favorable binding affinities, with scores ranging from -9.4 to -11.3 kcal/mol. nih.gov The analysis of the docked poses identifies key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov This information is critical for understanding the mechanism of action and for designing analogues with improved binding and inhibitory activity. nih.govresearchgate.net

Table 3: Example Docking Affinity Scores of Oxazole Derivatives

CompoundDocking Affinity (kcal/mol)
Oxazole Derivative 1-10.0
Oxazole Derivative 2-11.3
Oxazole Derivative 3-9.6
Oxazole Derivative 4-10.0
Oxazole Derivative 5-9.4

Data from a study on oxazole compounds docked against the heme-binding protein of P. gingivalis. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The aim is to identify the key molecular properties (descriptors) that govern the activity, enabling the prediction of the potency of new, unsynthesized compounds. nih.gov

For a series of thiazole (B1198619) derivatives, which are structurally related to oxazoles, a 2D-QSAR model was developed to predict their inhibitory activity against the 5-lipoxygenase enzyme. laccei.org Such models are built using machine learning or statistical methods and are validated to ensure their predictive power. nih.govresearchgate.net A successful QSAR model can have a good correlation coefficient (e.g., 0.626) and predictive accuracy for an external test set (e.g., 0.621). laccei.org By understanding which structural features positively or negatively influence activity, QSAR provides clear design principles for optimizing lead compounds like this compound to create more potent analogues. nih.govlaccei.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational studies are crucial in drug design and reaction mechanism analysis. nih.gov By modeling the interactions between molecules and predicting their behavior, these methods can illuminate the intricate steps of a chemical reaction. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational routines used to determine the probable binding modes of a ligand to a receptor's active site, which is essential for understanding reaction pathways in biological and chemical systems. nih.gov

A key application of computational chemistry is the mapping of a reaction's potential energy surface, which includes identifying reactants, products, intermediates, and, most importantly, transition states. The synthesis of 1,3-oxazoles often involves the cyclodehydration of precursor molecules. nih.gov

Computational methods, such as Density Functional Theory (DFT), are employed to model these reaction pathways. For a typical oxazole synthesis, the process would involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state structure connecting reactants to products. This is a first-order saddle point on the potential energy surface.

Frequency Analysis: This calculation confirms the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway.

While specific computational data for the synthesis of this compound is not detailed in the available literature, the methodology described is standard for analyzing the mechanisms of related heterocyclic syntheses, such as those for 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Once the reaction pathway and transition states have been characterized, crucial kinetic and thermodynamic parameters can be calculated. These values provide quantitative insight into the feasibility and rate of a reaction.

Activation Energy (Ea): Calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

Reaction Enthalpy (ΔH): The energy difference between the products and the reactants. A negative value indicates an exothermic reaction, while a positive value indicates an endothermic one.

Gibbs Free Energy of Activation (ΔG‡): This parameter includes entropic effects and is a more accurate predictor of reaction rates under specific temperature and pressure conditions.

Reaction Free Energy (ΔG): The difference in Gibbs free energy between products and reactants, which determines the spontaneity of the reaction.

These parameters allow chemists to compare different potential synthetic routes, predict reaction outcomes, and understand the factors controlling selectivity.

Table 1: Illustrative Kinetic and Thermodynamic Data from a Hypothetical DFT Calculation for Oxazole Ring Closure

ParameterDescriptionIllustrative Value (kcal/mol)
Ea Activation Energy+25.5
ΔH Enthalpy of Reaction-15.2
ΔG‡ Gibbs Free Energy of Activation+28.1
ΔG Gibbs Free Energy of Reaction-13.8
Note: This table is for illustrative purposes to show the type of data generated from computational studies. The values are typical for a cyclodehydration reaction but do not represent experimentally verified data for the specific title compound.

Prediction of Material Science Properties

Oxazole derivatives are of significant interest in material science for their potential use in optoelectronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors. researchgate.net Computational methods like DFT and Time-Dependent DFT (TD-DFT) are highly accurate approaches for predicting the electro-optical and charge transport properties of these materials, thereby establishing a clear structure-property relationship. researchgate.net

The efficiency of an organic electronic device is heavily dependent on the charge transport characteristics of the material, specifically its ability to transport holes (positive charges) and electrons (negative charges). Key parameters that can be predicted computationally include reorganization energy and transfer integrals.

A detailed computational study on a structurally similar analogue, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), provides insight into the potential charge transport properties of this class of compounds. researchgate.net

Reorganization Energy (λ): This represents the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer. The study on BMPO found that the electron reorganization energy (λe) was significantly smaller than the hole reorganization energy (λh), suggesting it would be a better electron transporter. researchgate.net The calculated electron reorganization energy for BMPO was 0.223 eV, which is lower than that of the well-known n-type semiconductor perfluoropentacene (B8735957) (0.250 eV). researchgate.net

Transfer Integral (V): This parameter quantifies the electronic coupling between adjacent molecules in a crystal, indicating how easily a charge can hop from one molecule to the next. Higher transfer integral values are desirable for efficient charge transport. For BMPO, five different intermolecular hopping pathways were analyzed, with the primary pathway showing high transfer integral values for both holes and electrons.

The combination of a low electron reorganization energy and significant transfer integrals led to the prediction that the oxazole derivative BMPO would be an excellent electron transport material, potentially superior to existing materials. researchgate.net

Table 2: Computed Charge Transport Properties for the Analogue Compound BMPO

ParameterValueImplication
Hole Reorganization Energy (λh) 0.381 eVModerate hole transport
Electron Reorganization Energy (λe) 0.223 eVExcellent electron transport
Max. Hole Transfer Integral (Vh) 91.3 meVGood hole coupling
Max. Electron Transfer Integral (Ve) 87.2 meVGood electron coupling
Data sourced from studies on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO).

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property crucial for applications in optical data storage, image processing, and optical switching. nih.gov Organic heterocyclic compounds, including oxadiazole and oxazole derivatives, have been investigated for their significant NLO properties. researchgate.nettubitak.gov.tr

The NLO response of a molecule is primarily determined by its hyperpolarizability (β). Computational chemistry can accurately predict these properties. The key to a high NLO response in organic molecules is often a donor-π-acceptor (D-π-A) structure that facilitates intramolecular charge transfer (ICT) upon excitation.

In the analogue BMPO, a clear ICT from the highest occupied molecular orbitals (HOMOs) to the lowest unoccupied molecular orbitals (LUMOs) was observed computationally, which is a strong indicator of potential NLO activity. Studies on related S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives have also demonstrated their potential as NLO materials, with nonlinear refractive coefficients on the order of 10⁻¹¹ m²/W, making them good candidates for photonic and bio-optical applications. tubitak.gov.tr

Table 3: Predicted NLO-Relevant Properties for the Analogue Compound BMPO

ParameterDescriptionPredicted Characteristic
Intramolecular Charge Transfer (ICT) Charge redistribution upon excitationObserved from HOMO to LUMO
HOMO-LUMO Energy Gap (Eg) Energy difference between frontier orbitalsA smaller gap often correlates with higher polarizability
First Hyperpolarizability (β) A measure of the second-order NLO responseExpected to be significant due to ICT
Properties inferred from computational studies on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO).

Advanced Academic and Research Applications of the 5 Ethoxy 2 4 Methylphenyl 1,3 Oxazole Scaffold

Strategic Use as a Synthetic Building Block

The inherent reactivity and stability of the oxazole (B20620) ring allow it to be a foundational component in the synthesis of more intricate chemical structures. Methodologies like the van Leusen oxazole synthesis provide a direct route to 5-substituted oxazoles, positioning them as key intermediates for further chemical elaboration. nih.gov

Unsaturated oxazolones, which are structurally related to the oxazole core, are well-established as important synthons for producing a variety of five- or six-membered heterocycles, including imidazolones, thiazolones, and triazinones. nih.gov This demonstrates the general utility of the oxazole framework in building polyheterocyclic systems through cyclization and transformation reactions. nih.govekb.eg While specific examples detailing the elaboration of 5-ethoxy-2-(4-methylphenyl)-1,3-oxazole are not extensively documented, the established reactivity of the oxazole nucleus supports its potential use in constructing larger, fused heterocyclic structures. ekb.eg

The 2,5-disubstituted oxazole motif is present in a number of natural products, such as the alkaloid pimprinine (B1677892). chemrxiv.org Synthetic strategies targeting analogues of these natural products often utilize substituted oxazoles as key intermediates. nih.gov The van Leusen reaction, for instance, has been employed to create 5-(3-indolyl)-oxazoles, which serve as direct precursors to pimprinine analogues. nih.gov This highlights the role of the oxazole scaffold as a crucial stepping stone in multi-step synthetic pathways toward complex and biologically relevant molecules.

Development of Functional Molecules and Materials

The oxazole scaffold is increasingly explored for its utility in materials science, owing to the electronic and photophysical properties that can be tuned through substitution. researchgate.netresearchgate.net

The oxazole core is a component in molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net Theoretical and experimental studies on various oxazole derivatives indicate their potential as efficient optoelectronic materials. researchgate.net

A detailed study on a structurally related compound, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), investigated its electro-optical and charge transport properties using Density Functional Theory (DFT). researchgate.net The research found that the electron reorganization energy was considerably lower than the hole reorganization energy, suggesting that the molecule could be an excellent candidate for electron transport materials in OLEDs. researchgate.net Such findings underscore the potential of the 2-(4-methylphenyl)-1,3-oxazole core for applications in organic electronics. researchgate.net

Table 1: Calculated Charge Transport and Optical Properties of a Related Oxazole Derivative (BMPO) researchgate.net
ParameterValueSignificance
Hole Reorganization Energy (λh)0.381 eVEnergy required to remove an electron.
Electron Reorganization Energy (λe)0.223 eVEnergy required to add an electron; a lower value suggests better electron transport.
HOMO Energy-6.45 eVHighest Occupied Molecular Orbital energy level.
LUMO Energy-2.73 eVLowest Unoccupied Molecular Orbital energy level.
Energy Gap (HOMO-LUMO)3.72 eVIndicates the energy required for electronic excitation.

The oxazole ring can be functionalized to act as a versatile building block for constructing larger, ordered systems through self-assembly. Recent research has focused on the synthesis of ethynyl-substituted oxazoles, which are designed to be used in "click chemistry" reactions. chemrxiv.org This approach allows for the efficient linking of the oxazole unit to other molecular components, opening pathways for its incorporation into complex supramolecular architectures and advanced materials. chemrxiv.org

Chemical Biology Probes and Mechanistic Studies

The favorable chemical and photoluminescent properties of the oxazole nucleus have led to its exploration in the field of chemical biology. researchgate.net Oxazole derivatives are being investigated for their potential as fluorescent probes for biological systems, such as for binding to DNA through non-covalent interactions. researchgate.net Although the specific use of this compound as a probe has not been detailed, the general characteristics of the oxazole scaffold make it a promising candidate for such applications. Detailed mechanistic studies on the reaction pathways involving this specific oxazole derivative are not widely reported in the current literature.

Investigation of Molecular Recognition Events

The ability of a molecule to recognize and bind to specific targets is fundamental to its function in biological and chemical systems. The structure of this compound suggests its potential to participate in various non-covalent interactions, which are crucial for molecular recognition. nih.gov The oxazole ring itself contains both a hydrogen bond acceptor (the nitrogen atom) and potential for π-π stacking interactions through its aromatic character.

The substituents on the oxazole core of this compound further enhance its potential for molecular recognition. The ethoxy group at the 5-position can act as a hydrogen bond acceptor, while the p-tolyl group at the 2-position provides a hydrophobic surface and the potential for further π-π stacking interactions. These features could allow for specific binding to biological macromolecules such as proteins and nucleic acids, or to other small molecules.

Table 1: Potential Non-Covalent Interactions of this compound

Interaction TypeStructural Feature InvolvedPotential Binding Partners
Hydrogen BondingOxazole nitrogen, Ether oxygen of the ethoxy groupAmino acid residues (e.g., Ser, Thr, Asn, Gln), Water
π-π StackingOxazole ring, Phenyl ring of the p-tolyl groupAromatic amino acids (e.g., Phe, Tyr, Trp), Nucleobases
Hydrophobic InteractionsEthyl group of the ethoxy moiety, Methyl group of the p-tolyl moietyNonpolar pockets in proteins
van der Waals ForcesEntire moleculeComplementary surfaces of macromolecules

Elucidation of Biological Pathways through Molecular Interaction Studies

Oxazole-containing compounds are found in numerous natural products with diverse biological activities, including antibacterial, antiviral, and cytotoxic properties. mdpi.com These activities are often a result of specific interactions with biological targets, which in turn modulate biological pathways. By designing and synthesizing derivatives of this compound, researchers could create molecular probes to investigate and elucidate these pathways.

For instance, by attaching a fluorescent tag or a reactive group to the this compound scaffold, it could be used to identify and characterize its binding partners within a cell. Such studies could reveal the role of specific proteins or enzymes in a disease process, providing valuable information for drug discovery and development. The structural diversity that can be achieved with the oxazole core allows for the fine-tuning of binding affinity and selectivity, making these compounds valuable tools for chemical biology. nih.gov

Emerging Research Areas and Future Perspectives

The unique electronic and structural properties of the oxazole scaffold continue to inspire new areas of research. For this compound, future applications may extend beyond medicinal chemistry into catalysis and advanced materials.

Catalyst Design Incorporating Oxazole Moieties

Oxazole and its derivatives, particularly oxazolines, have been extensively used as ligands in asymmetric catalysis. alfachemic.com The nitrogen atom of the oxazole ring can coordinate to a metal center, and when a chiral center is incorporated into the ligand, it can induce enantioselectivity in a variety of chemical transformations. researchgate.net The this compound scaffold could be modified to create novel ligands for transition metal catalysts.

For example, the introduction of a coordinating group at the ortho-position of the p-tolyl ring would create a bidentate ligand that could chelate to a metal center. The electronic properties of the oxazole ring and its substituents would influence the catalytic activity and selectivity of the resulting metal complex. Research in this area could lead to the development of new catalysts for important reactions such as cross-coupling, hydrogenation, and oxidation.

Table 2: Examples of Oxazole-Based Ligands in Asymmetric Catalysis

Ligand TypeMetal ComplexApplication
Pyridine-OxazolineCobalt1,3-Butadiene Polymerization
[2.2]Paracyclophane-Oxazole-PyridinePalladiumAsymmetric Acetoxylative Cyclization acs.org
Oxazole-OxazolineVanadiumEthylene-Norbornene Copolymerization mdpi.com

Applications in Advanced Chemical Separations

The development of new materials and methods for chemical separations is a critical area of research. The structural rigidity and potential for diverse functionalization of the oxazole scaffold make it an interesting candidate for applications in this field. For example, oxazole derivatives can be used as stationary phases in high-performance liquid chromatography (HPLC). sielc.com

The enantiomers of chiral oxazole compounds have been successfully separated using chiral stationary phases, indicating that the oxazole scaffold can be a key element in chiral recognition. mdpi.com By immobilizing this compound or its derivatives onto a solid support, it may be possible to create novel stationary phases for the separation of specific classes of molecules. Furthermore, the ability of the oxazole ring to interact with various analytes through non-covalent interactions could be exploited in the design of selective sorbents for solid-phase extraction.

Q & A

Basic: What synthetic strategies are effective for introducing the ethoxy group at the 5-position of 1,3-oxazole derivatives?

Methodological Answer:
The ethoxy group can be introduced via nucleophilic substitution or cyclocondensation reactions. For example, diethyl phosphonates have been used as intermediates in oxazole synthesis, where ring-opening and recyclization steps under acidic conditions (e.g., acetic acid) facilitate functionalization . Optimization of reaction temperature (80–120°C) and solvent polarity is critical to minimize side products. Substituent steric effects, particularly from the 4-methylphenyl group, may require tailored catalysts (e.g., Lewis acids like ZnCl₂) to enhance regioselectivity .

Basic: How can the structural integrity of 5-Ethoxy-2-(4-methylphenyl)-1,3-oxazole be confirmed post-synthesis?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For analogous oxazole derivatives, monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a ≈ 9.3 Å, b ≈ 10.8 Å, c ≈ 18.9 Å) have been resolved, providing bond-length precision to ±0.002 Å . Complement with NMR: the ethoxy group’s protons typically resonate at δ 1.2–1.4 ppm (triplet, CH₃) and δ 3.8–4.2 ppm (quartet, CH₂) in ¹H NMR, while the oxazole C-O-C moiety appears at ~160 ppm in ¹³C NMR .

Advanced: How do substituents (ethoxy vs. methoxy) at the 5-position affect the electronic properties of 1,3-oxazole derivatives?

Methodological Answer:
Comparative DFT studies on similar compounds (e.g., 5-methoxy vs. 5-ethoxy derivatives) reveal that ethoxy groups increase electron-donating effects due to longer alkyl chains, lowering the HOMO-LUMO gap by ~0.2 eV compared to methoxy. This enhances charge-transfer transitions, as evidenced by UV/Vis redshift (Δλ ≈ 10–15 nm) . Substituent effects can be quantified using Hammett σ values (σ_meta for ethoxy = -0.15) to predict reactivity in electrophilic substitution reactions .

Advanced: What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G**) is effective for calculating hyperpolarizability (β) and dipole moments. For the analogous 4-benzylidene-2-(4-methylphenyl)oxazol-5-one, β values exceed 100 × 10⁻³⁰ esu, indicating strong NLO potential. Solvent effects (e.g., polarizable continuum models) must be incorporated to simulate experimental conditions . TD-DFT can further correlate computed transitions with UV/Vis spectra.

Basic: What are the stability considerations for storing this compound?

Methodological Answer:
While specific stability data for this compound is limited, structurally related oxazoles exhibit stability under inert atmospheres (N₂/Ar) at 2–8°C. Avoid exposure to moisture (hydrolysis risk at the oxazole ring) and strong oxidizers. Storage in amber glass vials with PTFE-lined caps is recommended to prevent photodegradation .

Advanced: How to resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:
Discrepancies often arise from solvent effects, crystal packing forces (in SC-XRD), or approximations in DFT functionals. For example, computed IR vibrational frequencies may deviate by ±20 cm⁻¹ from experimental data due to anharmonicity. Use multi-technique validation: compare SC-XRD bond lengths with DFT-optimized geometries, and overlay computed NMR chemical shifts (via GIAO method) with experimental spectra .

Advanced: What strategies exist for modifying the 4-methylphenyl group to tune biological activity?

Methodological Answer:
Bioisosteric replacement (e.g., 4-fluorophenyl or 4-sulfonylphenyl) can enhance binding affinity or solubility. For instance, sulfonyl groups introduce hydrogen-bonding motifs, as seen in 4-[(4-methylphenyl)sulfonyl]-5-(2-phenylethyl)-1,3-oxazole (CAS 266337-95-5), which exhibits improved pharmacokinetic profiles in preclinical studies . SAR studies suggest that electron-withdrawing substituents at the para-position reduce metabolic clearance by cytochrome P450 enzymes .

Basic: What analytical techniques are critical for purity assessment?

Methodological Answer:
High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₅NO₂: calculated 217.1103, observed 217.1105). Pair with HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5%). Thermal gravimetric analysis (TGA) can detect decomposition above 200°C .

Advanced: How does the oxazole ring’s aromaticity influence reactivity in cross-coupling reactions?

Methodological Answer:
The oxazole’s π-deficient nature directs electrophilic attacks to the 4-position. For Suzuki-Miyaura coupling, palladium catalysts (e.g., Pd(PPh₃)₄) with Buchwald-Hartwig ligands (e.g., XPhos) enable C–H arylation at the 4-methylphenyl group. DFT studies show that electron-rich ligands lower the activation energy for oxidative addition by ~15 kcal/mol .

Advanced: What environmental and safety protocols apply given limited hazard data?

Methodological Answer:
Adopt precautionary principles: use fume hoods (PPE: nitrile gloves, lab coat) and avoid inhalation/contact. For analogous compounds, acute toxicity data gaps necessitate in silico predictions (e.g., ProTox-II: LD₅₀ ≈ 300 mg/kg, suggesting Toxicity Category 4). Dispose via incineration (≥1000°C) with alkaline scrubbers to neutralize potential NOₓ emissions .

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